4-chloro-3-morpholin-4-yl-benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds incorporating the morpholine moiety and a chloro-benzoic acid core is a topic of interest in several studies. For instance, a derivative of 5-chlorosalicylic acid with a morpholine group was synthesized through a two-step process, resulting in a compound with molluscicidal properties . Another study reported the synthesis of a polyheterocyclic compound involving 4-chlorobenzaldehyde and a morpholine unit through a microwave-assisted one-pot process, yielding a complex structure with a 28% overall yield . Additionally, a Rh(III)-catalyzed direct ortho-C(sp2)-H amidation/amination of benzoic acids with N-chloromorpholines was achieved, providing a method for synthesizing functionalized anthranilic acids .
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structures of several compounds containing the morpholine and chloro-benzoic acid motifs. The dihedral angles between the benzene rings and the morpholine ring were measured, providing insight into the spatial arrangement of the molecules . In another study, the crystal structure of a compound synthesized from 4-cyanobenzoic acid and a morpholine-containing indazole was determined, belonging to the monoclinic system . Similarly, the structure of a compound with antitumor activity was elucidated, revealing its potential interactions with cancer cell lines .
Chemical Reactions Analysis
The chemical reactivity of morpholine-containing compounds has been explored in various contexts. The Rh(III)-catalyzed reaction mentioned earlier demonstrates the potential for creating new C-N bonds, expanding the functional group compatibility and diversity of the resulting anthranilic acids . The reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative, showcasing another type of chemical transformation involving morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the crystallization in the monoclinic space group and the specific dihedral angles influence the density and other physical properties of the synthesized compounds . The formation of hydrogen-bonded networks, as seen in the complexes of chloranilic acid with morpholine, affects the solubility and stability of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
4-chloro-3-morpholin-4-yl-benzoic Acid and its derivatives are primarily utilized in the synthesis of various biologically active heterocyclic compounds. For example, a study by Mazur, Pitucha, and Rzączyńska (2007) highlights the role of a related compound, 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, as an important intermediate in synthesizing these compounds. The morpholine ring in this compound adopts a chair conformation, contributing to its chemical stability through hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
Pharmaceutical Synthesis
Donskaya et al. (2004) describe the synthesis of the antidepressant Befol, which involves the use of 4-chloro-3-morpholin-4-yl-benzoic Acid derivatives. This process is significant for the commercial production of Befol, an antidepressant classified as a type A reversible MAO inhibitor (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Biological Activity Studies
In the field of biological activity, AlKaissi et al. (2015) synthesized a new series of morpholine derivatives, demonstrating their potential as antibacterial and antifungal agents. These derivatives, including 4-chloro-3-morpholin-4-yl-benzoic Acid, were tested for their efficacy against various microorganisms, showing promise in therapeutic applications (AlKaissi, Khammas, & O. ا. ع. التميمي, 2015).
Antitumor Potential
The compound's antitumor potential is another area of interest. For instance, a study by Ji et al. (2018) synthesized a derivative of 4-chloro-3-morpholin-4-yl-benzoic Acid, which showed inhibitory effects against certain cancer cell lines. This highlights the potential therapeutic applications of this compound in cancer treatment (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).
Corrosion Inhibition
Rbaa et al. (2020) explored the use of morpholine-based compounds, like 4-chloro-3-morpholin-4-yl-benzoic Acid, as corrosion inhibitors. Their study provides insights into the effectiveness of these compounds in protecting metals from corrosion, particularly in acidic environments (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
properties
IUPAC Name |
4-chloro-3-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJUAWXZZYMHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283336 |
Source
|
Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-morpholin-4-yl-benzoic Acid | |
CAS RN |
886501-46-8 |
Source
|
Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.